molecular formula C4H6N2 B13288649 Azetidine-1-carbonitrile

Azetidine-1-carbonitrile

Cat. No.: B13288649
M. Wt: 82.10 g/mol
InChI Key: VEYKJLZUWWNWAL-UHFFFAOYSA-N
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Description

Azetidine-1-carbonitrile is a four-membered nitrogen-containing heterocycle with a nitrile group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The presence of the strained four-membered ring imparts unique chemical behavior, making it a valuable building block for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of β-chloronitriles with amines under basic conditions. Additionally, the α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as β-chloronitriles and amines. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Azetidine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted azetidines with various functional groups.

Mechanism of Action

The mechanism of action of azetidine-1-carbonitrile involves its ability to undergo ring-opening reactions due to the strain in the four-membered ring. This strain-driven reactivity allows it to interact with various molecular targets, including enzymes and receptors. The nitrile group can also participate in nucleophilic addition reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Uniqueness: Azetidine-1-carbonitrile is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug discovery and industrial applications.

Properties

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

azetidine-1-carbonitrile

InChI

InChI=1S/C4H6N2/c5-4-6-2-1-3-6/h1-3H2

InChI Key

VEYKJLZUWWNWAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C#N

Origin of Product

United States

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